
Rutherfordium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rutherfordium is a synthetic chemical element with the symbol Rf and atomic number 104. Named after the physicist Ernest Rutherford, it is a member of the transactinide elements and is part of the 7th period in the periodic table, belonging to group 4 elements . This compound is a radioactive element that does not occur naturally and is produced artificially in particle accelerators . The most stable known isotope, this compound-267, has a half-life of about 48 minutes .
Preparation Methods
Rutherfordium is produced through nuclear fusion reactions in particle accelerators. The primary methods involve bombarding target materials with lighter nuclei:
Bombardment of Californium-249 with Carbon-12 ions: This reaction produces this compound-257.
Bombardment of Californium-249 with Carbon-13 ions: This reaction produces this compound-259.
Bombardment of Plutonium-242 with Neon-22 ions: This reaction produces this compound-260.
These reactions are conducted under high-energy conditions in particle accelerators, where the target material is bombarded with ions at high velocities .
Chemical Reactions Analysis
Rutherfordium’s chemical properties are not fully characterized due to its short half-life and limited availability. it is predicted to behave similarly to other group 4 elements like hafnium . The types of reactions it undergoes include:
Oxidation: this compound is expected to form oxides, similar to hafnium oxides.
Halogenation: This compound can form halides, such as this compound tetrafluoride (RfF₄), under appropriate conditions.
Common reagents used in these reactions include halogens (e.g., fluorine) and oxygen. The major products formed are typically oxides and halides .
Scientific Research Applications
Rutherfordium is primarily used for scientific research purposes. Its applications include:
Nuclear Physics: Research on this compound contributes to the knowledge of nuclear reactions and the synthesis of new elements.
Material Science: Investigating the chemical behavior of this compound can provide insights into the properties of other transactinide elements.
Due to its radioactivity and short half-life, this compound has no significant commercial applications .
Mechanism of Action
As a synthetic element, Rutherfordium does not have biological or medicinal effects. Its mechanism of action is primarily related to its behavior in nuclear reactions and its chemical properties as a heavy metal. This compound’s interactions are governed by its electron configuration and its position in the periodic table, which predict its reactivity and bonding tendencies .
Comparison with Similar Compounds
Rutherfordium is similar to other group 4 elements, such as:
Hafnium (Hf): This compound is expected to have chemical properties similar to hafnium, including the formation of similar oxides and halides.
Zirconium (Zr): Like zirconium, this compound is predicted to form stable compounds with halogens and oxygen.
The uniqueness of this compound lies in its position as a super-heavy element, which provides valuable insights into the behavior of elements at the edge of the periodic table .
Conclusion
This compound is a fascinating element that plays a crucial role in advancing our understanding of super-heavy elements and nuclear chemistry. While its practical applications are limited, its study continues to challenge and expand the boundaries of atomic theory and the periodic table.
Properties
CAS No. |
53850-36-5 |
|---|---|
Molecular Formula |
Rf |
Molecular Weight |
267.122 g/mol |
IUPAC Name |
rutherfordium |
InChI |
InChI=1S/Rf |
InChI Key |
YGPLJIIQQIDVFJ-UHFFFAOYSA-N |
Canonical SMILES |
[Rf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




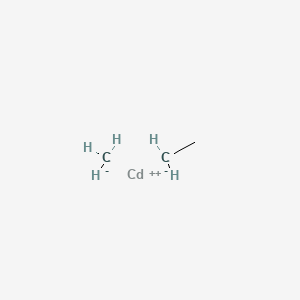

![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
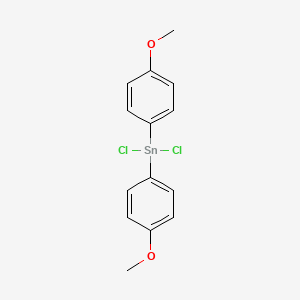
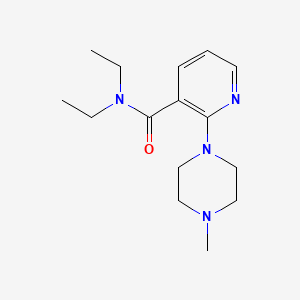


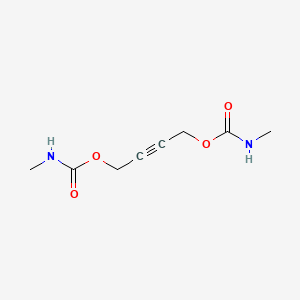
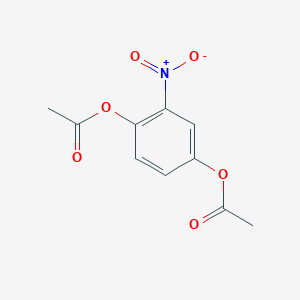
methanone](/img/structure/B14644315.png)

